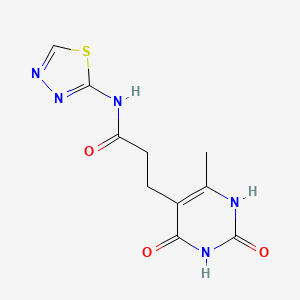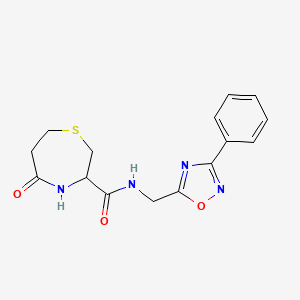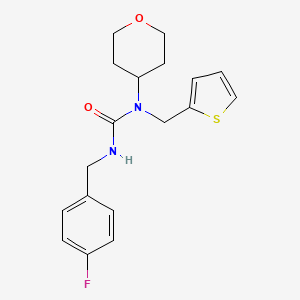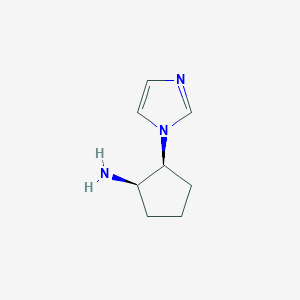![molecular formula C26H25N3O4S B2558773 N-(3-(苯并[d]恶唑-2-基)苯基)-1-甲苯磺酰基哌啶-4-甲酰胺 CAS No. 922461-83-4](/img/structure/B2558773.png)
N-(3-(苯并[d]恶唑-2-基)苯基)-1-甲苯磺酰基哌啶-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(3-(benzo[d]oxazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide” is a compound that belongs to the class of benzoxazole derivatives . Benzoxazole derivatives have been synthesized and evaluated for their in vitro anti-inflammatory efficacy . They have been found to show good efficacy in membrane stabilization activity and proteinase inhibitory efficacy .
Synthesis Analysis
The synthesis of benzoxazole derivatives involves the use of 2-(benzo[d]oxazol-2-yl)aniline . The compound 8-(benzo[d]oxazol-2-yl)-2-chloroquinoline-3-carbaldehyde was prepared using phosphorous oxychloride and dimethylformamide through Vilsmeyer-Haack cyclization .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzoxazole derivatives include the use of 2-(benzo[d]oxazol-2-yl)aniline . Further reactions involve the use of phosphorous oxychloride and dimethylformamide .Physical And Chemical Properties Analysis
The physical and chemical properties of benzoxazole derivatives can vary depending on the specific compound. For example, some compounds appear as a white solid with a melting point in the range of 152–156 °C . The IR spectrum can provide information about the functional groups present in the compound .科学研究应用
Antimicrobial Activity
Benzoxazole derivatives, including the compound , have been found to exhibit significant antimicrobial activity . They have been tested against various Gram-positive and Gram-negative bacteria, such as Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi, and fungal strains like Candida albicans and Aspergillus niger .
Anticancer Activity
These compounds have also shown promising results in the field of oncology. They have been tested for their in vitro anticancer activity using the Human colorectal carcinoma (HCT116) cancer cell line . Some benzoxazole derivatives have shown better anticancer activity compared to the standard drug 5-fluorouracil .
Anti-inflammatory Activity
Benzoxazole derivatives are known for their anti-inflammatory effects . This makes them potential candidates for the development of new drugs to treat inflammatory diseases.
Antifungal Activity
In addition to their antibacterial properties, benzoxazole derivatives also exhibit antifungal activity . They have been tested against fungal strains like Candida albicans and Aspergillus niger .
Antiparkinson Activity
Benzoxazole derivatives have shown potential in the treatment of Parkinson’s disease . This opens up new avenues for research in neurodegenerative disorders.
Hepatitis C Virus Inhibition
These compounds have also been found to inhibit the Hepatitis C virus , making them potential candidates for antiviral drug development.
Amyloidogenesis Inhibition
Benzoxazole derivatives have been found to inhibit amyloidogenesis , which is the process of formation of amyloid plaques. These plaques are associated with diseases like Alzheimer’s, making these compounds potential candidates for the treatment of such diseases.
Rho-Kinase Inhibition
Rho-kinases play a crucial role in various cellular functions. Benzoxazole derivatives have been found to inhibit Rho-kinase , which could have implications in the treatment of diseases like hypertension, glaucoma, and erectile dysfunction.
作用机制
Target of Action
N-(3-(benzo[d]oxazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide is a benzoxazole derivative, which has been found to have a wide range of biological activities Benzoxazole derivatives have been reported to inhibit g-protein-coupled receptor kinases (grk-2 and -5), which are emerging therapeutic targets for the treatment of cardiovascular disease .
Mode of Action
For instance, some benzoxazole derivatives have been found to inhibit the activity of GRK-2 and -5 . This inhibition could potentially lead to changes in cellular signaling pathways, affecting the function of cells.
Biochemical Pathways
The inhibition of grk-2 and -5 by benzoxazole derivatives could potentially affect various signaling pathways in cells . These pathways could include those involved in cardiovascular function, given the role of GRK-2 and -5 in cardiovascular disease .
Result of Action
The inhibition of grk-2 and -5 by benzoxazole derivatives could potentially lead to changes in cellular signaling pathways, affecting the function of cells .
未来方向
属性
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4S/c1-18-9-11-22(12-10-18)34(31,32)29-15-13-19(14-16-29)25(30)27-21-6-4-5-20(17-21)26-28-23-7-2-3-8-24(23)33-26/h2-12,17,19H,13-16H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBWVRRTFQVZJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d]oxazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2558691.png)
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide](/img/structure/B2558697.png)
[(thiophen-2-yl)methyl]amine](/img/structure/B2558698.png)
![N-(1-Furo[3,2-c]pyridin-2-ylethyl)prop-2-enamide](/img/structure/B2558701.png)



![4,5-Diphenyl-1-propyl-2-[[3-(trifluoromethyl)phenyl]methylsulfonyl]imidazole](/img/structure/B2558707.png)
![2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(4-methylbenzyl)acetamide](/img/structure/B2558708.png)

![1-(3-Methyl-6-phenylimidazo[2,1-b]thiazole-2-carbonyl)piperidine-4-carboxamide](/img/structure/B2558711.png)
![7-Methyl-8-oxa-5-azaspiro[3.5]nonane](/img/structure/B2558712.png)
![5-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2558713.png)